Product packaging for 2-(1,1-Difluoroethyl)benzoic acid(Cat. No.:CAS No. 892390-46-4)

2-(1,1-Difluoroethyl)benzoic acid

Cat. No.: B1396595
CAS No.: 892390-46-4
M. Wt: 186.15 g/mol
InChI Key: DXVYQPFJNAMVLH-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)benzoic acid (CAS 892390-46-4) is a high-value benzoic acid derivative with a molecular formula of C 9 H 8 F 2 O 2 and a molecular weight of 186.16 g/mol . This compound serves as a versatile building block in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules for pharmaceutical applications . Its structure, featuring a benzoic acid group and a 1,1-difluoroethyl moiety, makes it a useful intermediate for introducing fluorine-based properties—such as enhanced metabolic stability, lipophilicity, and bioavailability—into target molecules . Researchers value this compound for exploring structure-activity relationships in drug discovery projects. This product is strictly for research purposes and is labeled with the signal word "Warning" . Researchers should handle it with care, referring to the associated hazard statements H302, H315, H319, and H335, which indicate potential risks if swallowed, in contact with skin, or if it causes eye irritation or respiratory tract irritation . Appropriate precautionary measures should be taken, including the use of personal protective equipment . The compound is reliably sourced from global stock and is subject to cold-chain transportation to ensure stability and purity upon delivery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B1396595 2-(1,1-Difluoroethyl)benzoic acid CAS No. 892390-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,1-difluoroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-9(10,11)7-5-3-2-4-6(7)8(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVYQPFJNAMVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892390-46-4
Record name 2-(1,1-difluoroethyl)benzoic acid
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Advanced Synthetic Methodologies and Mechanistic Elucidation

Strategies for the Regioselective Introduction of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group (CF2CH3) is a significant pharmacophore as it can act as an isostere for a methoxy (B1213986) group, potentially enhancing the bioactivity of molecules cas.cn. Several advanced methods have been developed for its introduction onto an aromatic ring.

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring via electrophilic aromatic substitution cas.cn. In the context of synthesizing 2-(1,1-difluoroethyl)benzoic acid, this approach would theoretically involve the reaction of a suitable benzene (B151609) derivative with a 1,1-difluoroethyl halide in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃) cas.cn.

The general mechanism involves the activation of the difluoroalkyl halide by the Lewis acid to generate a highly electrophilic carbocation or a carbocation-like complex. This electrophile is then attacked by the π-electrons of the aromatic ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion. Aromaticity is subsequently restored by the loss of a proton, yielding the alkylated product nih.govbohrium.com.

However, a significant limitation of the Friedel-Crafts alkylation is its general incompatibility with aromatic rings bearing strongly deactivating, electron-withdrawing groups, such as the carboxylic acid (-COOH) group found in benzoic acid. These groups reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic attack required for the reaction to proceed.

Reagent TypeCatalystGeneral MechanismKey Limitations
Alkyl HalideLewis Acid (e.g., AlCl₃, FeCl₃)Electrophilic Aromatic SubstitutionCarbocation rearrangements; Ineffective on deactivated rings
Acyl HalideLewis Acid (e.g., AlCl₃)Electrophilic Aromatic SubstitutionStoichiometric catalyst required

Nucleophilic difluoroethylation offers an alternative pathway that circumvents the limitations of electrophilic aromatic substitution. These methods typically involve the reaction of an organometallic reagent with a source of a nucleophilic "CF₂CH₃" species or the reaction of an aryl electrophile with a difluoroethyl nucleophile.

One notable method involves the use of (1,1-difluoroethyl)trimethylsilane (TMSCF₂CH₃) to generate a 1,1-difluoroethyl copper species ("CuCF₂CH₃") cas.cn. This copper-based reagent can then participate in cross-coupling reactions with aryl electrophiles, such as diaryliodonium salts, under mild conditions to afford (1,1-difluoroethyl)arenes in good yields cas.cn. The proposed mechanism for this transformation involves a Cu(I)/Cu(III) catalytic cycle cas.cn.

Another approach utilizes fluorinated phosphonium salts as nucleophilic 1,1-difluoroethylation agents for the difluoroethylation of aldehydes and imines cas.cn. While not a direct arylation method, the resulting products can be further manipulated to form the desired aromatic structure.

ReagentCoupling PartnerCatalyst/MediatorKey Features
(1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃)Diaryliodonium saltsCopperMild conditions, good functional group tolerance cas.cn
Fluorinated Phosphonium SaltAldehydes, IminesBase (e.g., Cs₂CO₃)Acts as a nucleophilic "CF₂CH₃" source cas.cn

Radical-mediated reactions provide a powerful tool for forming C-C bonds under mild conditions. These methods often exhibit excellent functional group tolerance. An efficient electrochemical method for the regioselective difluoroethylation of various (hetero)arenes has been developed that proceeds without the need for metal catalysts or external oxidants rsc.org. The reaction is believed to involve a radical mechanism and is suitable for late-stage modification of complex molecules rsc.org.

Photoredox catalysis is another prominent strategy. Visible light-promoted methods can generate difluoroalkyl radicals from precursors like α,α-difluoroarylacetic acids, which then add to alkenes in a hydroaryldifluoromethylation reaction acs.org. While this specific example is an addition to an alkene, similar radical generation strategies can be adapted for the direct C-H difluoroethylation of arenes. For instance, a visible light-promoted, phosphine-catalyzed difluoroalkylation of arenes using difluoroalkyl iodide has been reported, which proceeds via a radical-chain process initiated by an electron donor-acceptor complex acs.org.

MethodReagent/PrecursorKey Features
Electrochemical C-H DifluoroethylationNot specifiedMetal- and catalyst-free, mild conditions rsc.org
Visible Light Photoredox Catalysisα,α-Difluoroarylacetic AcidsHypervalent iodine promoted decarboxylation acs.org
Visible Light-Promoted Phosphine CatalysisDifluoroalkyl IodidePhotocatalyst-free, involves a radical-chain process acs.org

Deoxyfluorination is a synthetic strategy that converts a carbonyl group (C=O) into a geminal difluoride (CF₂). To form the 1,1-difluoroethyl moiety on a benzene ring, this method would start from a precursor molecule containing an acetyl group (-COCH₃) at the desired position, such as 2-acetylbenzoic acid nih.gov.

The conversion of the ketone to the corresponding gem-difluoride can be achieved using various deoxyfluorination reagents. Diethylaminosulfur trifluoride (DAST) is a well-known reagent for this transformation, though it is known for its thermal instability acs.orgucla.edu. More stable and safer alternatives have been developed, including Deoxo-Fluor and PyFluor acs.orgucla.edu. These sulfur-based fluorinating agents activate the carbonyl group, followed by a reaction with a fluoride source to yield the gem-difluoride acsgcipr.org. The reactions are often performed under mild conditions but can be sensitive to certain functional groups acs.orgucla.edu.

ReagentPrecursorKey Characteristics
Diethylaminosulfur trifluoride (DAST)Ketones, AldehydesPopular but thermally unstable acs.orgucla.edu
Deoxo-FluorKetones, AldehydesMore thermally stable variant of DAST acsgcipr.org
PyFluorAlcohols, KetonesLow-cost, stable, selective against elimination acs.orgucla.edu
Sulfur Tetrafluoride (SF₄)Ketones, AldehydesHighly reactive, often used in flow chemistry for safety acsgcipr.orgacs.org

Benzoic Acid Core Synthesis with Integrated Fluorination Tactics

The synthesis of the benzoic acid core can be approached by either starting with a pre-functionalized benzene ring or by introducing the carboxylic acid and the difluoroethyl groups in separate steps. A modern and efficient approach involves the direct functionalization of C-H bonds on a pre-existing benzoic acid scaffold.

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and regioselective functionalization of aromatic rings. The carboxylic acid group in benzoic acid can act as a directing group, guiding the metal catalyst to the ortho C-H bond.

While direct palladium-catalyzed ortho-C-H difluoroethylation of benzoic acid is not widely reported, the principle has been demonstrated for other related transformations. For instance, palladium-catalyzed ortho-C-H fluorination of benzoic acid derivatives has been achieved, although it can be a challenging transformation ecust.edu.cnbeilstein-journals.org. These reactions often require specific ligands and fluorinating agents to achieve the desired reactivity and selectivity ecust.edu.cn.

More broadly, the carboxylate group has been successfully used to direct ortho-C-H alkylation, allylation, and amination using various transition-metal catalysts like palladium, ruthenium, and iridium nih.govnih.govacs.org. These precedents suggest that a similar directed C-H activation strategy could be adapted for the introduction of a 1,1-difluoroethyl group, potentially through a cross-coupling reaction with a suitable difluoroethylating agent.

Catalyst SystemTransformationDirecting GroupKey Features
Palladium(II)ortho-C-H FluorinationCarboxylic Acid (with modified directing groups)Enables selective mono- and difluorination beilstein-journals.org
Ruthenium(II)ortho-C-H Alkenylation/AlkylationCarboxylic AcidSelectivity switchable by tuning reaction conditions acs.org
Iridium(III)ortho-C-H Amination/MethylationCarboxylic AcidApplicable to late-stage functionalization of complex molecules nih.gov

Difluorocarbene-Mediated Transformations for Difluoromethyl Ether Synthesis

The generation and subsequent reaction of difluorocarbene (:CF₂) represent a powerful tool for the introduction of the difluoromethylene group. While traditionally used for the synthesis of difluoromethyl ethers from alcohols and phenols, the principles of this methodology can be conceptually extended to the synthesis of gem-difluoroalkanes from carbonyl precursors. In the context of synthesizing this compound, a plausible retrosynthetic analysis points to 2-acetylbenzoic acid as a suitable starting material.

The reaction would proceed via the in situ generation of difluorocarbene from a suitable precursor. Common difluorocarbene sources include trimethyl(trifluoromethyl)silane (TMSCF₃), sodium chlorodifluoroacetate (ClCF₂COONa), and various phosphonium ylides. The highly electrophilic difluorocarbene would then react with the carbonyl oxygen of the 2-acetyl group. A subsequent rearrangement and further reaction with a fluoride source would lead to the desired 1,1-difluoroethyl group.

Mechanistically, the reaction of a ketone with a difluorocarbene source, such as TMSCF₂Br activated by KFHF, is proposed to initiate with a nucleophilic attack of the ketone's oxygen atom on the difluorocarbene. This is followed by a protonation-deprotonation sequence, which can occur either intermolecularly, involving a molecule of HF, or intramolecularly through a five-membered transition state to yield a difluoromethyl enol ether. While this transformation to a difluoromethyl enol ether is well-documented for various acetophenone derivatives, the subsequent conversion to the saturated 1,1-difluoroethyl group would require an additional reduction step.

A study on the mechanochemical difluoromethylation of various acetophenone derivatives using TMSCF₂Br and KFHF demonstrated the formation of the corresponding difluoromethyl enol ethers in moderate to good yields. The optimization of reaction conditions, including the choice of grinding auxiliary and reaction time, was shown to be crucial for achieving high yields.

SubstrateProductYield (%)
4-Methylacetophenone1-(p-Tolyl)vinyl difluoromethyl ether74
Acetophenone1-Phenylvinyl difluoromethyl ether56
4-Chloroacetophenone1-(4-Chlorophenyl)vinyl difluoromethyl ether53
4-Bromoacetophenone1-(4-Bromophenyl)vinyl difluoromethyl ether42
Table 1: Yields of difluoromethyl enol ethers from the mechanochemical reaction of acetophenone derivatives with TMSCF₂Br and KFHF.

Halogen Exchange Methodologies in the Preparation of Fluorinated Benzoic Acids

The halogen exchange (Halex) reaction is a robust and industrially significant method for the synthesis of aryl fluorides. This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a halide, typically chloride or bromide, with a fluoride ion. The success of the Halex reaction is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups being essential for activating the substrate towards nucleophilic attack.

In the context of synthesizing this compound, a hypothetical precursor would be 2-(1,1-dichloroethyl)benzoic acid or 2-(1,1-dibromoethyl)benzoic acid. The two halogen atoms on the benzylic carbon, coupled with the electron-withdrawing carboxylic acid group, would activate the molecule for halogen exchange.

The reaction is typically carried out at elevated temperatures in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides. The use of phase-transfer catalysts can be beneficial in heterogeneous reaction mixtures to enhance the solubility and reactivity of the fluoride salt.

Stereochemical Control and Regioselectivity in Fluorine Incorporation

Directing Group Strategies for Site-Selective Fluorination

Achieving site-selective fluorination, particularly in the ortho-position of a substituted benzene ring, is a significant challenge in synthetic chemistry. Directing groups offer a powerful solution by positioning a catalyst or reagent in close proximity to a specific C-H bond, thereby enabling its selective functionalization. The carboxylic acid group itself can act as a directing group for ortho-C-H functionalization.

Ruthenium and palladium catalysts are commonly employed for the ortho-C-H arylation of benzoic acids, where the carboxylate coordinates to the metal center and directs the functionalization to the adjacent C-H bond. This principle can be extended to fluorination reactions. While direct C-H fluorination directed by the native carboxylic acid group is an area of active research, the use of removable directing groups is a more established strategy.

For instance, an amide group derived from the carboxylic acid can serve as an effective directing group for ortho-fluorination. The specific geometry of the directing group and its coordination to the metal catalyst dictate the regioselectivity of the reaction.

Enantioselective Approaches for Fluorine Introduction

The synthesis of enantiomerically enriched compounds containing a stereogenic center bearing a gem-difluoroethyl group is a formidable challenge. The development of catalytic asymmetric methods for the introduction of such motifs is of high interest for the pharmaceutical industry.

One potential strategy for the enantioselective synthesis of this compound could involve the asymmetric nucleophilic difluoromethylation of a prochiral 2-acylbenzoic acid derivative. This would require a chiral reagent or catalyst to control the facial selectivity of the attack on the carbonyl group.

Recent advancements have shown the potential for stereoselective nucleophilic fluoromethylation of aryl ketones using chiral sulfoximines. For example, the reaction of acetophenone with a chiral N-tert-butyldimethylsilyl-S-fluoromethyl-S-phenylsulfoximine in the presence of a base can afford the corresponding monofluoromethylated tertiary alcohol with high diastereoselectivity. While this method introduces a single fluorine atom, the development of analogous reagents for the stereoselective introduction of a difluoromethyl group is a promising area of research.

Another approach could involve the enantioselective reduction of a prochiral 2-(1,1-difluoro-2-oxoethyl)benzoic acid derivative. However, the synthesis of such a precursor would present its own synthetic challenges.

Catalytic asymmetric synthesis of gem-difluoroalkenes has also been explored, which could potentially be precursors to the target molecule after a stereoselective reduction.

Optimization of Reaction Parameters and Scalability Considerations for Research Applications

The successful translation of a synthetic route from a laboratory scale to a larger, research-applicable scale requires careful optimization of reaction parameters and consideration of scalability factors.

For difluorocarbene-mediated reactions, key parameters to optimize include the choice of difluorocarbene precursor, the stoichiometry of reagents, reaction temperature, and time. The use of mechanochemistry, as demonstrated for the synthesis of difluoromethyl enol ethers, can offer advantages in terms of reduced solvent usage and potentially milder reaction conditions. However, the scalability of ball-milling reactions can be a concern. For solution-phase reactions, careful control of temperature is crucial, as the generation of difluorocarbene can be highly exothermic.

In the case of Halogen Exchange (Halex) reactions, the choice of solvent, fluoride source, and temperature are critical. Microwave-assisted heating has been shown to accelerate Halex reactions, potentially leading to shorter reaction times and improved yields. However, the scalability of microwave reactors can be limited. For larger-scale synthesis, traditional heating in high-boiling point aprotic solvents remains the standard approach. The heterogeneous nature of many Halex reactions necessitates efficient stirring to ensure good mass transfer. The workup procedure to remove the inorganic fluoride salts and the high-boiling solvent also needs to be considered for scalability.

Chemical Reactivity and Transformation Studies

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 2-(1,1-Difluoroethyl)benzoic acid, readily undergoing a variety of transformations to yield esters, amides, and other acid derivatives. These reactions are fundamental to its application as a synthetic intermediate.

One of the most common transformations is esterification . For instance, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid under reflux conditions affords methyl 2-(1,1-difluoroethyl)benzoate. Similarly, treatment with other alcohols can produce a range of esters.

Amidation represents another key reaction of the carboxylic acid moiety. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts this compound into its corresponding acyl chloride. This intermediate can then be reacted with a wide array of primary or secondary amines to form the desired amide. Alternatively, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an amine source can directly yield the amide.

The reduction of the carboxylic acid group to a primary alcohol, affording [2-(1,1-difluoroethyl)phenyl]methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

Reaction Type Reagents Product
EsterificationMethanol, H₂SO₄ (cat.)Methyl 2-(1,1-difluoroethyl)benzoate
Acyl Chloride FormationSOCl₂ or (COCl)₂2-(1,1-Difluoroethyl)benzoyl chloride
Amidation (via acyl chloride)Amine, BaseN-substituted-2-(1,1-difluoroethyl)benzamide
Amidation (direct coupling)Amine, HATU or EDCN-substituted-2-(1,1-difluoroethyl)benzamide
ReductionLiAlH₄, THF[2-(1,1-Difluoroethyl)phenyl]methanol

Transformations Involving the Aromatic Ring and the 1,1-Difluoroethyl Substituent

The aromatic ring of this compound is also amenable to a range of transformations, although the presence of both an electron-withdrawing carboxylic acid group and a moderately deactivating 1,1-difluoroethyl group influences the regioselectivity and feasibility of these reactions.

Specific oxidative transformations targeting the aromatic ring of this compound are not extensively documented in the literature. Generally, the aromatic core is robust under typical oxidative conditions that would, for example, transform an alkyl side chain. The 1,1-difluoroethyl group is also highly resistant to oxidation due to the strength of the carbon-fluorine bonds.

Reductive transformations of the aromatic ring, such as Birch reduction, are possible but would require harsh conditions that might also affect the carboxylic acid functionality. Selective reduction of the aromatic ring without altering the carboxylic acid or the difluoroethyl group is challenging and not commonly reported for this specific substrate.

The carboxylic acid and the 1,1-difluoroethyl groups are both deactivating and meta-directing for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, and sulfonation are expected to proceed at the positions meta to both substituents, primarily at the 5-position. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 2-(1,1-difluoroethyl)-5-nitrobenzoic acid. The reaction conditions would likely need to be forcing due to the deactivated nature of the ring.

Reaction Reagents Expected Major Product
NitrationHNO₃, H₂SO₄2-(1,1-Difluoroethyl)-5-nitrobenzoic acid
BrominationBr₂, FeBr₃5-Bromo-2-(1,1-difluoroethyl)benzoic acid
SulfonationFuming H₂SO₄2-(1,1-Difluoroethyl)-5-sulfobenzoic acid

For nucleophilic aromatic substitution (SNAAr) to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, usually nitro groups, positioned ortho or para to a leaving group. In its parent form, this compound is not a prime candidate for SNAAr. However, if a suitable leaving group (e.g., a halogen) were installed on the ring, particularly at a position activated by another electron-withdrawing substituent, SNAAr could become feasible. For example, in a derivative like 5-chloro-2-(1,1-difluoroethyl)-4-nitrobenzoic acid, the chlorine atom would be susceptible to displacement by nucleophiles.

Cross-Coupling Reactions and Derived Precursors

This compound and its derivatives are valuable precursors for cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the benzoic acid is typically converted into a derivative bearing a leaving group, such as a halide or a triflate.

For example, a brominated derivative, such as 5-bromo-2-(1,1-difluoroethyl)benzoic acid, can serve as a substrate in Suzuki-Miyaura coupling reactions. By reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base, a new carbon-carbon bond can be formed at the 5-position. Similarly, it can participate in Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Coupling Reaction Precursor Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura5-Bromo-2-(1,1-difluoroethyl)benzoic acidArylboronic acidPd(PPh₃)₄, Na₂CO₃5-Aryl-2-(1,1-difluoroethyl)benzoic acid
Heck5-Bromo-2-(1,1-difluoroethyl)benzoic acidAlkenePd(OAc)₂, P(o-tolyl)₃5-Alkenyl-2-(1,1-difluoroethyl)benzoic acid
Sonogashira5-Bromo-2-(1,1-difluoroethyl)benzoic acidTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-2-(1,1-difluoroethyl)benzoic acid
Buchwald-Hartwig5-Bromo-2-(1,1-difluoroethyl)benzoic acidAminePd₂(dba)₃, BINAP, NaOtBu5-Amino-2-(1,1-difluoroethyl)benzoic acid

These transformations highlight the synthetic utility of this compound as a scaffold that can be elaborated through a variety of chemical reactions, making it a valuable component in the synthesis of novel compounds.

Role as a Precursor in Suzuki-Miyaura Cross-Coupling Reactions

Recent advancements have highlighted the use of pyridine-2-sulfinates as effective replacements for the often hard-to-prepare pyridine-2-boronic acids in Suzuki-Miyaura couplings, showcasing tolerance for various functional groups. nih.gov This suggests a growing trend towards diversifying the range of coupling partners, which could eventually include derivatives of this compound.

Nickel-Catalyzed Coupling Reactions of Difluorovinyl Benzoates

While not directly involving this compound, studies on the nickel-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates offer valuable insights into the reactivity of related structures. nih.gov These reactions have been shown to be effective for the synthesis of gem-difluoroenol ethers and gem-difluoroalkenes. nih.gov

In a notable study, a variety of 2,2-difluorovinyl benzoates were coupled with arylboronic acids, as well as arylmagnesium and alkylzinc reagents, using a Ni(COD)₂ catalyst with a dppf ligand. nih.gov The reaction proceeds via a highly regioselective activation of the C(vinyl)-O(benzoate) bond. nih.gov This method demonstrates excellent functional group tolerance and provides good yields of the desired products. nih.gov

The proposed mechanism, supported by control experiments and DFT calculations, involves the initial oxidative addition of the 2,2-difluorovinyl benzoate (B1203000) to a Ni(0) complex. nih.gov This step is crucial for the subsequent transmetalation and reductive elimination steps that form the final product. The choice of ligand is critical for the efficiency and selectivity of the reaction.

Investigations into Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is essential for optimizing reaction conditions and expanding its synthetic utility.

Proton Transfer Dynamics in Benzoic Acid Derivatives

The proton transfer dynamics of benzoic acid and its derivatives are fundamental to their behavior as acids and their participation in various reactions. Studies on benzoic acid dimers have revealed that double proton transfer can occur via quantum tunneling. nih.gov Direct dynamics calculations have been employed to determine the tunneling splittings and rate constants for these processes. nih.gov

The presence of the electron-withdrawing 1,1-difluoroethyl group in this compound is expected to increase the acidity of the carboxylic acid compared to the parent benzoic acid. This enhanced acidity would, in turn, influence the kinetics and thermodynamics of proton transfer. In a broader context, electric fields have been shown to dramatically enhance the rates of Brønsted acid-catalyzed reactions by promoting proton transfer. This suggests that the local electrostatic environment can play a significant role in the reactivity of acidic molecules like this compound.

Further research combining experimental techniques, such as NMR spectroscopy, with theoretical calculations would be necessary to fully elucidate the specific proton transfer dynamics of this compound.

Mechanistic Insights from Interrupted Reactions and Intermediate Characterization

The characterization of reaction intermediates is a powerful tool for understanding reaction mechanisms. In the context of nickel-catalyzed reactions, the formation of nickelacyclopropane intermediates has been proposed in the coupling of 2-fluorobenzofurans with arylboronic acids. These intermediates are thought to facilitate the activation of C-F bonds. While this is not a direct study of this compound, it highlights a potential mechanistic pathway for reactions involving fluorinated compounds and nickel catalysts.

In studies of nickel-catalyzed couplings of 2,2-difluorovinyl benzoates, control experiments and DFT calculations have provided evidence for a mechanism initiated by the oxidative addition of the C(vinyl)-O(benzoate) bond to a Ni(0) center. nih.gov The ability to isolate or spectroscopically observe such intermediates would provide definitive proof of the proposed mechanism. Techniques such as in situ NMR or trapping experiments with specific reagents could be employed to gain further mechanistic insights into reactions involving this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data regarding the ¹⁹F NMR spectrum of 2-(1,1-Difluoroethyl)benzoic acid, including chemical shifts and coupling constants, is not available in the surveyed literature. This information would be crucial for understanding the electronic environment of the fluorine atoms within the difluoroethyl group and their interactions with neighboring protons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Specific FT-IR absorption frequencies for this compound are not documented in available resources. This data would typically be used to identify key functional groups, such as the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the C-F bonds and the aromatic ring.

No Raman spectroscopic data for this compound could be located. Raman spectroscopy would complement FT-IR data, providing further insights into the vibrational modes of the molecule, particularly for non-polar bonds.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

While the molecular weight of this compound is known (186.15 g/mol ), detailed mass spectrometry data, including the fragmentation pattern, is not available. This information is critical for confirming the molecular weight and for deducing the structural components of the molecule based on its fragmentation under ionization.

Should relevant research data for this compound become publicly available in the future, a comprehensive analysis as per the requested outline could be completed.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

A thorough search for crystallographic data of this compound yielded no specific results. X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions that dictate the material's macroscopic properties. For many benzoic acid derivatives, this method has been used to characterize their crystal packing and hydrogen bonding motifs, which are often in the form of centrosymmetric dimers. iaea.orgresearchgate.netresearchgate.net However, no such studies have been published for this compound. The presence of the difluoroethyl group at the ortho position would likely introduce significant steric and electronic effects, influencing the crystal packing in a manner that would be of considerable interest to the scientific community.

Advanced Spectroscopic Techniques for Electronic Structure Probing (e.g., XPS)

Similarly, there is a lack of published data on the application of advanced spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) to investigate the electronic structure of this compound. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Such an analysis would provide detailed information about the carbon, oxygen, and fluorine environments within the molecule, offering insights into the electronic effects of the difluoroethyl substituent on the benzoic acid moiety. While the electronic structure of some benzoic acid derivatives has been studied, indicating that substituents can significantly alter the band gap, no such specific data is available for the title compound. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. For 2-(1,1-Difluoroethyl)benzoic acid, DFT calculations reveal critical details about its geometry, orbital energies, and charge distribution.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometrical optimization. For this compound, this involves finding the minimum energy conformation of the molecule. The orientation of the carboxylic acid group relative to the benzene (B151609) ring and the rotation around the C-C bond of the difluoroethyl group are key parameters. Conformational analysis would typically reveal multiple possible low-energy structures, with the global minimum representing the most populated state. The presence of the bulky and electronegative difluoroethyl group at the ortho position influences the planarity of the carboxylic acid group, potentially causing it to twist out of the plane of the benzene ring to minimize steric hindrance.

Table 1: Hypothetical Geometrical Parameters for the Optimized Structure of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(ar)-C(ar)1.39--
C(ar)-C(OOH)1.49--
C=O1.22--
C-OH1.35--
C(ar)-C(F2Et)1.52--
C-F1.36--
C(ar)-C(ar)-C(OOH)-121-
O=C-OH-123-
C(ar)-C(ar)-C(F2Et)-122-
C(ar)-C(OOH)-O-H--180 (planar) or ~150 (twisted)

Note: These are representative values and would be precisely determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. wuxibiology.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. libretexts.org For this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO, with a potentially significant effect on the HOMO-LUMO gap, influencing its reactivity in chemical transformations.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Benzoic Acid and its Derivative

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzoic Acid-6.5-1.25.3
This compound-6.8-1.55.3

Note: These values are illustrative. The difluoroethyl group's influence would be quantified by specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other charged species. libretexts.orgnih.gov The MEP is plotted onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group and a lesser negative potential on the fluorine atoms. The hydrogen atom of the carboxyl group would be a site of high positive potential.

The distribution of electron density across the atoms in a molecule can be quantified through various atomic charge calculation schemes. This information helps in identifying reactive sites. Reactivity indices, derived from DFT calculations, such as electronegativity, hardness, and softness, provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index for this compound would suggest its propensity to act as an electrophile in reactions. The fluorine atoms would induce a positive charge on the adjacent carbon atom, making it a potential site for nucleophilic attack.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomAtomic Charge (a.u.)
O (carbonyl)-0.55
O (hydroxyl)-0.60
C (carbonyl)+0.70
H (hydroxyl)+0.45
F-0.35
C (alpha to F)+0.50

Note: These charges are illustrative and depend on the specific population analysis method used.

DFT calculations are instrumental in mapping out the energy landscape of a chemical reaction. By calculating the energies of reactants, products, and intermediate transition states, it is possible to determine the most likely reaction mechanism. For reactions involving this compound, such as esterification or amidation, DFT can be used to locate the transition state structures and calculate the activation energy barriers. This provides a detailed understanding of the reaction kinetics and helps in predicting the feasibility of a particular transformation.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the study of the dynamic behavior of this compound. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov This is particularly useful for understanding conformational changes, solvent effects, and interactions with larger biological molecules. For this compound, MD simulations could be used to explore its diffusion in different solvents or to model its binding to a protein active site, providing insights into its pharmacokinetic properties. nih.govnih.gov

Simulation of Intermolecular Interactions in Condensed Phases

In the condensed phase, molecules of this compound are subject to a variety of intermolecular forces that dictate their macroscopic properties. Molecular dynamics (MD) simulations are a key tool for studying these interactions, providing a dynamic picture of molecular behavior over time. whiterose.ac.ukrsc.org

The primary intermolecular interaction for benzoic acids is the formation of hydrogen-bonded dimers through their carboxylic acid functional groups. researchgate.netrsc.org These strong interactions are a defining feature of the crystal structure and solution behavior of benzoic acids. researchgate.netbohrium.com For this compound, it is expected that these characteristic centrosymmetric dimers will be prevalent.

Table 1: Predicted Intermolecular Interactions in Condensed Phases of this compound

Interaction TypeDescriptionExpected Relative Strength
Hydrogen Bonding Between the carboxylic acid groups of two molecules, forming a cyclic dimer.Strong
Dipole-Dipole Interactions Arising from the polar C-F bonds of the 1,1-difluoroethyl group.Moderate
π-π Stacking Between the aromatic rings of adjacent molecules.Moderate to Weak
London Dispersion Forces Present between all molecules due to transient fluctuations in electron density.Weak
Halogen Bonding Potential interactions involving the fluorine atoms as halogen bond donors.Weak

Analysis of Solvent Effects and Hydrogen Bonding in Fluorinated Systems

The behavior of this compound in solution is heavily influenced by the surrounding solvent molecules. Computational models, particularly those incorporating implicit or explicit solvent molecules, are crucial for understanding these effects. The solvent can modulate the strength of both intermolecular and intramolecular hydrogen bonds. mun.caresearchgate.net

In nonpolar solvents, the formation of hydrogen-bonded dimers is highly favorable. However, in polar, protic solvents such as water or alcohols, the solvent molecules can compete for hydrogen bonding sites, disrupting the formation of dimers and solvating the individual acid molecules. researchgate.net

The ortho-position of the 1,1-difluoroethyl group raises the possibility of intramolecular hydrogen bonding between one of the fluorine atoms and the hydrogen of the carboxylic acid group. rsc.orgmdpi.com Computational studies on similar ortho-substituted fluorobenzoic acids have shown that the relative stability of conformers is determined by a balance of these intramolecular interactions and steric effects. nih.gov The presence of such an intramolecular hydrogen bond would influence the acidity and conformational preference of the molecule. The strength of this intramolecular bond, and its competition with intermolecular hydrogen bonding to solvent molecules, can be quantitatively assessed using quantum chemical calculations.

Quantum Chemical Studies on the Electronic Influence of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group exerts a significant electronic influence on the benzoic acid moiety, which can be dissected into inductive and resonance effects. Fluorine is a highly electronegative atom, and as such, it has a strong electron-withdrawing inductive effect (-I). scispace.com This effect is transmitted through the sigma bond framework, pulling electron density away from the aromatic ring and towards the fluorine atoms. The presence of two fluorine atoms on the same carbon atom in the 1,1-difluoroethyl group amplifies this inductive withdrawal.

While individual fluorine atoms attached directly to an aromatic ring can exert a weak electron-donating resonance effect (+R) due to their lone pairs, this is generally outweighed by their strong inductive effect. scispace.com In the case of the 1,1-difluoroethyl group, the fluorine atoms are not directly attached to the ring, so their resonance effect on the π-system of the benzoic acid is negligible. The primary electronic influence of this group is therefore its strong electron-withdrawing nature, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid group.

The Hammett equation provides a quantitative means to assess the electronic effect of a substituent on the reactivity of a benzene derivative. wikipedia.orgdalalinstitute.com The equation, log(K/K₀) = σρ, relates the equilibrium or rate constant (K) of a reaction for a substituted derivative to the constant for the unsubstituted compound (K₀) through a substituent constant (σ) and a reaction constant (ρ).

Table 2: Hammett Constants (σ) for Selected Substituents

Substituentσ_metaσ_para_
-H0.000.00
-CH₃-0.07-0.17
-F0.340.06
-Cl0.370.23
-CF₃0.430.54
-NO₂0.710.78
-CN0.560.66
Data sourced from various standard tables of Hammett constants.

Advanced Computational Approaches for Structure-Reactivity Correlations

To move beyond qualitative descriptions and achieve predictive power, advanced computational methods can be employed to establish quantitative structure-reactivity relationships (QSAR). nih.govnih.gov For a series of substituted benzoic acids, including this compound, QSAR models can be developed to correlate molecular descriptors with a specific measure of reactivity, such as the acid dissociation constant (pKa). researchgate.net

The development of a QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be derived from quantum chemical calculations and can include electronic properties (e.g., atomic charges, dipole moments, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates a subset of these descriptors to the observed reactivity. nih.gov A robust QSAR model can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts. For this compound, such a model could accurately predict its pKa based on the calculated electronic and steric properties of the 1,1-difluoroethyl substituent.

Strategic Applications As a Building Block in Organic Synthesis

Precursor for the Synthesis of Novel Fluorinated Aromatic Intermediates

While specific examples detailing the direct use of 2-(1,1-Difluoroethyl)benzoic acid as a precursor for other novel fluorinated aromatic intermediates are not extensively documented in current literature, the reactivity of the benzoic acid moiety and the influence of the difluoroethyl group suggest its potential in this area. In principle, the carboxylic acid group can be transformed into a variety of other functional groups, such as amides, esters, or can be removed or replaced, to generate new fluorinated aromatic compounds. The presence of the 1,1-difluoroethyl group at the ortho position can influence the regioselectivity of subsequent reactions on the aromatic ring.

For instance, processes for preparing various fluorinated benzoic acids often involve multi-step syntheses where the substitution pattern on the benzene (B151609) ring is crucial for the final product. google.com The conversion of a benzoic acid to other functional groups is a fundamental transformation in organic synthesis. These transformations, when applied to this compound, would yield a range of novel fluorinated aromatic intermediates for further synthetic elaboration.

Scaffold for the Construction of Diverse Complex Organic Molecules

The inherent structure of this compound, featuring a functionalizable carboxylic acid handle and a unique fluorinated side chain on an aromatic ring, positions it as an attractive scaffold for the construction of diverse and complex organic molecules. Although specific total syntheses explicitly starting from this compound are not prominently reported, the general utility of benzoic acid derivatives in building complex molecular frameworks is well-established. ontosight.ainih.govpreprints.org

The carboxylic acid group can serve as an anchor point for the introduction of various molecular fragments through amide or ester linkages. Furthermore, the aromatic ring itself can be functionalized to build up molecular complexity. The 1,1-difluoroethyl group, in addition to its role in modulating physicochemical properties, can sterically and electronically influence the outcome of synthetic transformations on the scaffold.

Role in the Development of Fluorinated Heterocyclic Systems (e.g., Benzoxazines)

A significant application of the 2-(1,1-difluoroethyl) moiety is in the synthesis of fluorinated heterocyclic systems, such as benzoxazines. Research has demonstrated the synthesis of 2-(1,1-Difluoroethyl)-2H-1,3-benzoxazines through a proton-mediated ring-opening of 2-aryloxy-1,1-difluorocyclopropanes followed by a Ritter reaction and a Friedel-Crafts-type ring closure. nih.govnih.govinformahealthcare.com In this process, the 1,1-difluoroethyl group is incorporated into the 2-position of the benzoxazine (B1645224) ring. nih.gov

This method simultaneously constructs the benzoxazine ring and introduces the 1,1-difluoroethyl group. nih.gov The resulting 2-difluoroethylated 1,3-benzoxazines can be further modified. For example, a brominated benzoxazine derivative can undergo Suzuki-Miyaura coupling to introduce a phenyl group. nih.gov

Table 1: Synthesis of Substituted 2-(1,1-Difluoroethyl)-2H-1,3-benzoxazines nih.gov

EntryProductYield (%)
1HH2a85
2MeH2b80
3t-BuH2c83
4MeOH2d89
5BrH2e80
6ClH2f74
7HMe2g82
8HEt2h83

The synthesis of these fluorinated benzoxazines highlights the utility of precursors that can generate the 2-(1,1-difluoroethyl) substitution pattern in heterocyclic structures.

Utility in Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthesis. Benzoic acids are excellent substrates for directed LSF reactions, where the carboxylic acid group directs functionalization to the ortho C-H bonds. nih.govnih.gov

While a specific example of LSF on this compound is not explicitly detailed, iridium-catalyzed ortho-amination reactions have been successfully applied to a wide range of benzoic acid derivatives. nih.govnih.gov The presence of ortho substituents is generally well-tolerated in these reactions. For instance, in substrates with two available ortho positions, functionalization often occurs selectively near a fluorine substituent. This suggests that this compound would be a viable substrate for such transformations, allowing for the late-stage introduction of amine functionalities at the C6 position. This capability is highly valuable for rapidly generating analogues of drug-like molecules to explore structure-activity relationships. nih.govnih.gov

Design Principle for Bioisosteric Replacements in Molecular Design

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance biological activity, is a fundamental strategy in medicinal chemistry. researchgate.netsilae.itnih.gov The 1,1-difluoroethyl group has been recognized as a valuable bioisostere for the methoxy (B1213986) group. researchgate.net This is due to the similar steric and electronic features of the -CF₂CH₃ group compared to the -OCH₃ group. researchgate.net

The replacement of a metabolically labile methoxy group with a more stable 1,1-difluoroethyl group can lead to significant improvements in the pharmacokinetic properties of a drug candidate. researchgate.net The benzoic acid moiety itself is also a key pharmacophore, and its bioisosteric replacement is a common strategy in drug design. nih.gov

The strategic incorporation of the 1,1-difluoroethylphenyl motif, as would be derived from this compound, allows for the exploration of new chemical space in drug discovery programs. The difluoromethyl group, a close relative of the difluoroethyl group, is also known to act as a bioisostere for hydroxyl and thiol groups and can participate in hydrogen bonding. informahealthcare.comnih.gov This highlights the versatility of small fluorinated alkyl groups in modulating the properties of bioactive molecules.

Table 2: Comparison of Physicochemical Properties of Bioisosteric Groups

Groupvan der Waals Radius (Å) (of central atom/group)Dipole Moment (D)Key Features
Methoxy (-OCH₃)O: 1.52~1.3Hydrogen bond acceptor, metabolically labile
1,1-Difluoroethyl (-CF₂CH₃)C: 1.70~2.5Metabolically stable, lipophilic
Hydroxyl (-OH)O: 1.52~1.7Hydrogen bond donor and acceptor
Thiol (-SH)S: 1.80~1.5Hydrogen bond donor, can be oxidized

This compound stands as a valuable and versatile building block in the toolkit of the modern organic chemist. Its utility is demonstrated in the synthesis of complex fluorinated heterocycles and its potential for late-stage functionalization offers a streamlined path to novel analogues. Furthermore, the underlying principle of the 1,1-difluoroethyl group as a bioisostere for the common methoxy group provides a powerful design element in the development of new therapeutic agents. While the full synthetic potential of this compound is still being explored, particularly as a precursor for other fluorinated aromatics and as a scaffold in total synthesis, the existing applications underscore its strategic importance in advancing organic synthesis and medicinal chemistry.

Derivatization and Analogue Design in Academic Research

Systematic Synthesis of Substituted 2-(1,1-Difluoroethyl)benzoic Acid Analogs

The synthesis of substituted analogues of this compound is a foundational step in any research campaign centered on this scaffold. A key synthetic challenge lies in the introduction of the 1,1-difluoroethyl group onto the benzene (B151609) ring at the 2-position relative to the carboxylic acid.

One innovative approach to creating precursors for these analogues involves the proton-mediated ring opening of 1,1-difluorocyclopropanes that have an aryloxy group. nih.gov In this method, treatment with a strong acid like triflic acid can selectively cleave the C-C bond of the cyclopropane (B1198618) ring that is distal to the difluorinated carbon. nih.gov This process generates an oxocarbenium ion, which can then undergo further reactions to build the desired substituted benzene ring system. nih.gov

Once a suitable 2-(1,1-difluoroethyl)phenyl precursor is obtained, the benzoic acid moiety can be introduced or unmasked from a protected form. Subsequent modifications can then be made to the aromatic ring. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions can be employed to introduce a variety of substituents at different positions on the benzene ring, provided the existing groups are compatible with the reaction conditions. The directing effects of the 1,1-difluoroethyl and carboxyl groups will influence the position of the new substituents.

A hypothetical synthetic scheme for generating a library of substituted analogues is presented below:

StepReactionReagents and ConditionsPurpose
1Ring Opening/Cyclization2-Aryloxy-1,1-difluorocyclopropane, Triflic Acid, NitrileFormation of a 2-(1,1-difluoroethyl) substituted heterocyclic precursor. nih.gov
2Aromatization/HydrolysisOxidizing agent, then Acid/BaseConversion of the precursor to a substituted 2-(1,1-difluoroethyl)aniline (B1405060) or phenol.
3Sandmeyer ReactionNaNO₂, H⁺, then CuCN/KCNIntroduction of a cyano group, a precursor to the carboxylic acid.
4HydrolysisStrong Acid or Base, HeatConversion of the cyano group to a carboxylic acid.
5Aromatic SubstitutionHNO₃/H₂SO₄ or Br₂/FeBr₃Introduction of nitro or bromo groups at various positions on the benzoic acid ring.

Chemical Modifications of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is generally stable and its direct modification can be challenging. However, subtle changes can be explored. For instance, the reactivity of the C-H bonds on the methyl group could potentially be exploited for further functionalization, although this would likely require harsh conditions that might not be compatible with the rest of the molecule.

A more common strategy in analogue design is to synthesize compounds with alternative fluoroalkyl groups to probe the importance of the 1,1-difluoroethyl moiety for a particular biological activity or physical property. This could involve the synthesis of analogues with monofluoromethyl, trifluoromethyl, or longer perfluoroalkyl chains at the 2-position of the benzoic acid.

Structural Diversification of the Benzoic Acid Core

The benzoic acid core offers numerous handles for structural diversification. The carboxylic acid group itself can be converted into a variety of other functional groups. For example, esterification with different alcohols can produce a library of esters, while amidation with a range of amines can yield a series of amides. These modifications can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds.

In a study on 2,5-substituted benzoic acid inhibitors, various substituents were introduced to probe the hydrophobic pockets of the target proteins. nih.gov A similar strategy could be applied to this compound, where different alkyl or aryl groups are introduced at other positions on the ring to optimize interactions with a biological target.

Development of Libraries for Structure-Reactivity Relationship Studies

The systematic synthesis of analogues as described in the preceding sections allows for the creation of compound libraries. These libraries are essential for conducting structure-reactivity relationship (SRR) studies. By comparing the properties or activities of the different analogues, researchers can deduce the influence of each structural modification.

For example, a library of this compound analogues with different substituents on the aromatic ring can be screened for their binding affinity to a particular enzyme. The results can then be used to build a model of the binding site and to design more potent inhibitors. Similarly, a library of ester and amide derivatives can be used to study the compound's metabolic stability and membrane permeability.

The development of such libraries, coupled with high-throughput screening and computational modeling, is a powerful approach in modern chemical and biological research to accelerate the discovery and optimization of new functional molecules.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1,1-difluoroethyl)benzoic acid, and what are their advantages and limitations?

Methodological Answer:
The synthesis of fluorinated benzoic acids typically involves nucleophilic fluorination or halogen-exchange reactions. For this compound, a plausible route includes:

  • Step 1: Electrophilic substitution or directed ortho-metalation to introduce fluorinated groups at the benzoic acid scaffold.
  • Step 2: Fluorination via reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to achieve difluoroethyl substitution.
  • Step 3: Acidic hydrolysis or oxidative cleavage to yield the final product.

Advantages: Selectfluor® offers high regioselectivity in fluorination reactions, while DAST is effective for introducing geminal difluoro groups.
Limitations: Harsh fluorinating agents may degrade acid-sensitive intermediates, requiring protective strategies (e.g., esterification before fluorination). Purification often involves HPLC or silica column chromatography to isolate high-purity products .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, mass spectrometry) when characterizing derivatives?

Methodological Answer:
Discrepancies in NMR or mass spectra may arise from regioisomerism, residual solvents, or dynamic fluorine effects. To address this:

  • Cross-validate techniques: Combine 19F^{19}\text{F}-NMR with 1H^{1}\text{H}-13C^{13}\text{C} HSQC to assign fluorine positions.
  • High-resolution mass spectrometry (HRMS): Confirm molecular formulas with <2 ppm error.
  • X-ray crystallography: Resolve ambiguous structures, particularly for regioisomers, by analyzing crystal packing and bond lengths .

Basic: What are the key considerations for selecting purification methods for fluorinated benzoic acid derivatives?

Methodological Answer:

  • Solubility: Fluorinated compounds often exhibit low polarity; use solvent systems like ethyl acetate/petroleum ether or methanol/water for recrystallization.
  • Stability: Avoid prolonged exposure to basic conditions during column chromatography to prevent defluorination.
  • Purity requirements: HPLC (C18 columns with acidic mobile phases) is preferred for analytical-grade purity, while flash chromatography suffices for intermediate isolation .

Advanced: How does the fluorination pattern influence binding affinity in enzyme inhibition studies?

Methodological Answer:
Fluorine atoms enhance binding via:

  • Electrostatic effects: Increased electronegativity stabilizes hydrogen bonds with active-site residues.
  • Lipophilicity: Difluoroethyl groups improve membrane permeability, measured via logP values.

Experimental design:

  • Compare IC50_{50} values of this compound with non-fluorinated analogs.
  • Use molecular docking to map fluorine interactions with hydrophobic enzyme pockets (e.g., COX-2 for anti-inflammatory studies) .

Advanced: What strategies optimize yield in multi-step synthesis, particularly for fluorination?

Methodological Answer:

  • Catalyst screening: Use Pd-mediated coupling for regioselective fluorination.
  • Reaction monitoring: Employ 19F^{19}\text{F}-NMR to track fluorination efficiency in real time.
  • Protecting groups: Temporarily esterify the carboxylic acid to prevent side reactions during fluorination.
  • Temperature control: Sub-zero conditions (e.g., -40°C) minimize decomposition of fluorinated intermediates .

Basic: How do difluoroethyl groups affect acidity and solubility?

Methodological Answer:

  • Acidity: The electron-withdrawing effect of fluorine lowers the pKa of the carboxylic acid (e.g., from ~4.2 for benzoic acid to ~3.5 for this compound).
  • Solubility: Increased lipophilicity reduces aqueous solubility but enhances organic solvent compatibility. Use co-solvents like DMSO or acetone for biological assays .

Advanced: How to distinguish regioisomers of difluoroethyl-substituted benzoic acids?

Methodological Answer:

  • 2D NMR: NOESY or ROESY correlations identify spatial proximity between fluorine and adjacent protons.
  • Isotopic labeling: Synthesize 13C^{13}\text{C}-labeled derivatives to track substituent positions via 13C^{13}\text{C}-19F^{19}\text{F} coupling.
  • Computational modeling: Compare calculated vs. experimental 19F^{19}\text{F} chemical shifts using DFT methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.